molecular formula C22H30N2O2 B10850337 [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

Cat. No.: B10850337
M. Wt: 354.5 g/mol
InChI Key: SGHKXPYOPVKZJP-UHFFFAOYSA-N
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Description

MCL-434 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating the intrinsic apoptotic pathway by preventing apoptosis through binding to pro-apoptotic BCL-2 proteins. Overexpression of MCL-1 is frequently observed in various tumor types and is associated with tumorigenesis, poor prognosis, and drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-434 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route starts with the preparation of an indole-2-carboxylic acid derivative, followed by coupling with a suitable amine or sulfonamide. The reaction conditions typically involve the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of MCL-434 may involve optimization of the synthetic route to improve yield and scalability. This can include the use of automated flash column chromatography for purification and high-performance liquid chromatography for analysis. The process may also involve the use of large-scale reactors and continuous flow systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

MCL-434 undergoes various chemical reactions, including:

    Oxidation: MCL-434 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert MCL-434 to its reduced forms.

    Substitution: MCL-434 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

Comparison with Similar Compounds

MCL-434 is compared with other MCL-1 inhibitors such as:

Uniqueness

MCL-434 is unique in its specific binding to the BH3-binding groove of MCL-1, which allows it to effectively disrupt MCL-1 and BCL-2 protein interactions. Its high potency and selectivity make it a valuable tool in cancer research and drug development .

List of Similar Compounds

  • Compound 26
  • ABBV-467
  • Natural MCL-1 Inhibitors

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate

InChI

InChI=1S/C22H30N2O2/c1-23-21(25)26-17-8-7-16-12-20-18-4-2-3-9-22(18,19(16)13-17)10-11-24(20)14-15-5-6-15/h7-8,13,15,18,20H,2-6,9-12,14H2,1H3,(H,23,25)

InChI Key

SGHKXPYOPVKZJP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1

Origin of Product

United States

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